molecular formula C13H16N2OS B1587486 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one CAS No. 4399-40-0

5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No. B1587486
CAS RN: 4399-40-0
M. Wt: 248.35 g/mol
InChI Key: FMVWVPAXPVSWER-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one, also known as MTPT, is a synthetic compound that has been studied for its potential applications in scientific research. MTPT has been found to have a range of biochemical and physiological effects, and its synthesis method, mechanism of action, and advantages and limitations for lab experiments are all being explored.

Scientific Research Applications

Protein Sequencing

Pth-leucine is commonly used in the Edman degradation process for protein sequencing . This method involves the stepwise cleavage of amino acids from the N-terminal end of a protein or peptide. Pth-leucine, as a phenylthiohydantoin (PTH) derivative, is the end product of each cycle and can be identified via chromatography, allowing researchers to determine the amino acid sequence of proteins.

Amino Acid Analysis

The compound is integral in high-performance liquid chromatography (HPLC) for amino acid analysis . It is used to derive amino acids before they are separated and quantified, which is essential for understanding protein structure and function.

Peptide Synthesis

In peptide synthesis, Pth-leucine can be used as a standard or reference compound. Its stability and reactivity make it suitable for synthesizing peptides with specific sequences for research purposes .

Biochemical Assays

Pth-leucine derivatives are used in biochemical assays to detect and measure the presence or concentration of other substances, such as enzymes or antibodies, that react with this compound .

Pharmaceutical Research

This compound is utilized in pharmaceutical research to develop new methods for drug discovery and development. Its role in protein sequencing and synthesis aids in the creation of novel peptides and proteins with therapeutic potential .

Material Science

In material science, Pth-leucine can be used to modify surfaces at the molecular level. Its properties allow it to be used in the development of biomaterials, particularly those that interact with biological systems .

properties

IUPAC Name

5-(2-methylpropyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVWVPAXPVSWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207880
Record name 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone
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URL https://comptox.epa.gov/dashboard/DTXSID101207880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one

CAS RN

4399-40-0
Record name 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone
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Record name 5-(2-Methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Record name 4399-40-0
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Record name 5-(2-Methylpropyl)-3-phenyl-2-thioxo-4-imidazolidinone
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Record name 5-(2-methylpropyl)-3-phenyl-2-thioxoimidazolidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Pth-leucine used in protein sequence analysis?

A: Pth-leucine, specifically its derivative formed during protein sequencing, serves as a valuable marker for identifying cysteine residues within a protein sequence []. This method relies on the reaction of cysteine with 3-bromopropylamine after reduction with dithiothreitol. During protein sequencing using techniques like Edman degradation, this modified cysteine residue forms a phenylthiohydantoin (PTH) derivative. This derivative exhibits a characteristic elution profile in chromatography, appearing as a distinct peak immediately after the PTH derivative of leucine. This characteristic elution pattern allows for the precise identification of cysteine positions within the analyzed protein sequence.

Q2: Can Pth-leucine inhibit enzymes like α-chymotrypsin?

A: Yes, research indicates that Pth-leucine acts as an irreversible inhibitor of α-chymotrypsin []. This discovery has spurred further investigations into the structure-activity relationships of Pth-amino acids and their derivatives, aiming to design more potent and selective inhibitors. Understanding how structural modifications within this class of compounds influence their inhibitory activity against enzymes like α-chymotrypsin could be crucial for developing novel therapeutic agents targeting specific enzymes involved in disease processes.

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